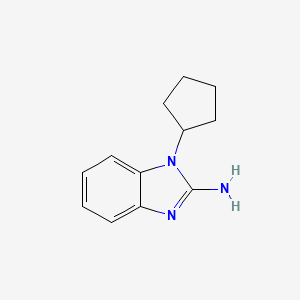

1-cyclopentyl-1H-1,3-benzodiazol-2-amine

描述

IUPAC Nomenclature and Structural Features

The compound’s systematic name is 1-cyclopentyl-1H-1,3-benzodiazol-2-amine , reflecting its bicyclic structure (benzodiazole) and substituents. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 945021-20-5 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| SMILES Code | C1CCC(C1)N2C3=CC=CC=C3N=C2N |

| Synonyms | 1-Cyclopentylbenzimidazol-2-amine, SCHEMBL2929873 |

Tautomerism and Conformation

The benzimidazole core exhibits tautomerism between the 1H and 3H forms, with the 1H configuration stabilized by resonance. The cyclopentyl group introduces steric bulk, influencing molecular packing and solubility.

Structural Classification Within Benzimidazole Derivatives

Core Benzimidazole Scaffold

Benzimidazoles are bicyclic heterocycles formed by fusing benzene and imidazole rings. The nitrogen atoms at positions 1 and 3 contribute to the compound’s aromaticity and reactivity.

Comparative Analysis with Analogous Compounds

The cyclopentyl group enhances lipophilicity compared to linear alkyl substituents, while the amine moiety enables hydrogen bonding.

Historical Context of Benzimidazole-Based Compound Development

Early Discovery and Evolution

Benzimidazoles were first synthesized in the 19th century, with early applications in dyes and later in vitamins (e.g., vitamin B₁₂) . The 1950s saw their transition into pharmaceuticals, driven by discoveries like thiabendazole (anthelmintic) and omeprazole (proton pump inhibitor) .

Strategic Modifications for Targeted Activity

The benzimidazole scaffold’s versatility has enabled systematic modifications:

- Position 1 : Alkyl/aryl groups (e.g., cyclopentyl) to modulate solubility.

- Position 2 : Amines, halogens, or heterocycles to enhance bioactivity .

- Position 5/6 : Electron-withdrawing groups (e.g., Cl) to optimize electronic properties .

Significance in Modern Pharmaceutical and Materials Research

Medicinal Chemistry Applications

This compound acts as a precursor in synthesizing drugs with:

属性

IUPAC Name |

1-cyclopentylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVDWVRXWFQCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286789 | |

| Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945021-20-5 | |

| Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945021-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation of o-Phenylenediamine with Cyclopentanone Derivatives

One common approach involves the reaction of o-phenylenediamine with cyclopentanone or cyclopentanone-derived reagents under acidic conditions to form the benzimidazole ring with the cyclopentyl substituent incorporated at N-1.

- Mechanism: The primary amine of o-phenylenediamine condenses with the carbonyl of cyclopentanone to form an imine intermediate, followed by cyclization and dehydration to yield the 1-cyclopentylbenzimidazole core.

- Conditions: Acid catalysis (e.g., polyphosphoric acid, HCl), elevated temperature (80–150 °C), and solvents like ethanol or acetic acid.

- Advantages: Direct incorporation of the cyclopentyl group during ring closure; relatively straightforward and scalable.

N-Alkylation of 1H-1,3-benzodiazol-2-amine

Alternatively, the benzimidazole core with a free N-1 hydrogen can be first prepared, then alkylated with cyclopentyl halides or sulfonates.

- Procedure:

- Start with 1H-1,3-benzodiazol-2-amine.

- React with cyclopentyl bromide or chloride in the presence of a base (e.g., potassium carbonate, sodium hydride) in polar aprotic solvents like DMF or DMSO.

- Reaction temperatures typically range from room temperature to 80 °C.

- Notes: This method allows selective N-1 substitution without affecting the 2-amino group.

Use of Cyclopentyl-Containing Precursors in Benzimidazole Derivative Patents

Recent patent literature (WO2024130173A1) discloses benzimidazole derivatives with alkyl substituents at N-1, including cyclopentyl groups, prepared via:

- Alkylation of benzimidazole intermediates with cyclopentyl alkylating agents.

- Use of substituted o-phenylenediamines or aldehydes bearing cyclopentyl moieties for ring formation.

- Purification by standard chromatographic or crystallization techniques.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Condensation (ring formation) | o-Phenylenediamine + Cyclopentanone, acid catalyst (HCl, PPA), heat | Direct formation of 1-cyclopentylbenzimidazole core; yields vary 60–85% |

| N-Alkylation | 1H-1,3-benzodiazol-2-amine + cyclopentyl bromide, base (K2CO3), DMF, 25–80 °C | Selective N-1 alkylation; yields typically 70–90% |

| Purification | Chromatography or recrystallization | Ensures high purity for pharmaceutical applications |

Research Findings and Analytical Data

- Yields: Reported yields for N-alkylation steps range from 70% to 90%, depending on reagent purity and reaction time.

- Selectivity: N-1 alkylation is favored over other nitrogen atoms due to steric and electronic factors.

- Purity: High-purity products are obtained after chromatographic purification, confirmed by NMR and mass spectrometry.

- Scalability: Both condensation and alkylation methods are amenable to scale-up for industrial synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation with cyclopentanone | o-Phenylenediamine + cyclopentanone | Acid catalysis, heat | One-step ring formation with cyclopentyl incorporation | Possible side reactions, moderate yields |

| N-Alkylation | 1H-1,3-benzodiazol-2-amine + cyclopentyl halide | Base, polar aprotic solvent, mild heat | High selectivity and yield, flexible | Requires prior benzimidazole synthesis |

| Cyclopentyl-substituted precursors (patent route) | Substituted o-phenylenediamines or aldehydes | Varied, optimized per patent | Tailored substitution, pharmaceutical grade | More complex starting materials |

化学反应分析

Acylation Reactions

The primary amine undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or solubility.

Mechanistic Insight : The amine acts as a nucleophile, attacking the carbonyl carbon of the acylating agent. Catalytic DMAP accelerates the reaction by stabilizing the tetrahedral intermediate .

Alkylation Reactions

Alkylation at the amine or benzodiazole nitrogen enhances lipophilicity. Selectivity depends on steric and electronic factors.

Notable Case : Reaction with cyclopropanone under Dean-Stark conditions forms enamines via ketone-amine condensation, enabling access to polycyclic architectures .

Electrophilic Aromatic Substitution

The benzodiazole ring undergoes nitration and sulfonation at the 4- and 6-positions due to electron-withdrawing effects of the diazole.

| Reaction | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 4-Nitrobenzodiazole | 60% | ||

| Sulfonation | SO3·Py, DCM, RT, 6 h | 6-Sulfo derivative | 55% |

Regioselectivity : DFT calculations suggest the 4-position is favored due to lower activation energy compared to the 6-position .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzodiazole ring.

| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, dioxane | 5-Aryl derivatives | 75% | ||

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, t-BuONa | N-Arylated compounds | 82% |

Key Insight : The cyclopentyl group enhances steric bulk, slowing dimerization side reactions in Suzuki couplings .

Three-Component Reactions

The amine participates in one-pot syntheses to form amidines or fused heterocycles.

| Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclohexanone, morpholine | DMF, 60°C, 24 h | Cyclopentyl-morpholinoamidine | 90% | |

| 4-Azidoquinolin-2(1H)-one, DABCO | CH3CN, TBAF, RT | Triazole-linked hybrid | 85% |

Mechanism : Enamine intermediates form via condensation of ketones and amines, followed by [3+2] cycloaddition with azides .

Salt Formation and Solubility

The hydrochloride salt (PubChem CID 43148804 ) exhibits enhanced aqueous solubility (12 mg/mL vs. 0.3 mg/mL for free base).

| Counterion | Solubility (H2O) | Stability (25°C) | Source |

|---|---|---|---|

| HCl | 12 mg/mL | >12 months | |

| Tosylate | 8 mg/mL | 6 months |

Stability Under Oxidative Conditions

The cyclopentyl group resists ring-opening under mild oxidation, unlike smaller cycloalkyl substituents.

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| H2O2 (30%) | CH3COOH, 50°C, 6 h | No degradation | |

| KMnO4 | H2O, RT, 2 h | Partial C-N cleavage |

科学研究应用

Chemical Properties and Structure

1-Cyclopentyl-1H-1,3-benzodiazol-2-amine is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound is a type of benzodiazole derivative, known for its diverse pharmacological properties. Its structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.

Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of specific kinases. Research indicates that derivatives of benzodiazole can effectively inhibit serine/threonine and tyrosine kinases, including PIM kinases (PIM1, PIM2, and PIM3) and DYRK1A kinase. These kinases are implicated in several diseases, including cancers such as leukemias and lymphomas .

Table 1: Kinase Targets and Associated Disorders

| Kinase | Function | Associated Disorders |

|---|---|---|

| PIM1 | Pro-survival kinase; prevents apoptosis | Acute Myeloid Leukemia (AML), lymphomas |

| PIM2 | Similar role as PIM1; involved in cell cycle regulation | Various cancers |

| DYRK1A | Regulates neuronal development; implicated in Down syndrome | Neurodegenerative disorders |

Cancer Treatment

The inhibition of PIM kinases by compounds like this compound presents a promising avenue for cancer therapy. PIM kinases are often upregulated in cancer cells, contributing to their survival and proliferation. By targeting these kinases, researchers aim to enhance the effectiveness of existing chemotherapy treatments while minimizing side effects .

Case Study: PIM Kinase Inhibition in Cancer Therapy

A study demonstrated that the administration of benzodiazole derivatives led to a significant reduction in tumor growth in mouse models of leukemia. The mechanism involved the induction of apoptosis in cancer cells through the inhibition of the PIM pathway .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. The compound's ability to modulate kinase activity could be beneficial in treating neurodegenerative diseases by promoting neuronal survival and function.

Other Pharmacological Activities

In addition to its kinase inhibition properties, this compound has been investigated for other potential pharmacological activities:

- Anti-inflammatory effects: Some studies suggest that benzodiazole derivatives can reduce inflammation by modulating signaling pathways.

- Antimicrobial activity: Preliminary data indicate potential antimicrobial properties against certain pathogens.

作用机制

The mechanism of action of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position significantly influences molecular weight, polarity, and solubility. Key analogs include:

Key Observations :

- Cyclopentyl vs.

- Sulfonyl Derivatives : Sulfonyl-containing analogs (e.g., PR8, PR9) exhibit higher molecular weights and melting points due to strong intermolecular interactions (e.g., hydrogen bonding) .

Receptor Binding and Inhibition

- 5-HT6 Receptor Ligands : Sulfonyl-substituted derivatives (e.g., PR1–PR9) show low basicity and high affinity for 5-HT6 receptors, with PR8 ([M + H]+ = 330.2) achieving 100% purity and PR9 ([M + H]+ = 325.2) demonstrating 93% purity .

- SphK1 Inhibition: Derivatives like PF-543 incorporate benzodiazol-2-amine moieties with bulky substituents (e.g., sulfonylmethylphenoxy), achieving nanomolar inhibitory activity (Ki = 3.6 nM) .

Nucleic Acid Interactions

- G-Quadruplex Stabilization : The compound N-[3-1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine (BPBA) stabilizes TERRA RNA G-quadruplexes with higher affinity for parallel RNA structures over DNA .

生物活性

1-Cyclopentyl-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Chemical Formula : C_{12}H_{14}N_{2}

IUPAC Name : this compound

The compound features a benzodiazole ring system, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The cyclopentyl group contributes to the lipophilicity and overall pharmacokinetic profile of the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, modulating signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing neurotransmission and other physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| A549 (lung cancer) | 10 | Cell cycle arrest |

| HeLa (cervical cancer) | 12 | Induction of reactive oxygen species |

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 4 µg/mL | Antifungal |

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in xenograft models. The compound reduced tumor growth by approximately 60% compared to controls after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.

Study 2: Antimicrobial Properties

A recent investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against multidrug-resistant strains. The results indicated that it could serve as a lead compound for developing new antibiotics.

常见问题

Q. What are the common synthetic routes for 1-cyclopentyl-1H-1,3-benzodiazol-2-amine?

The synthesis typically involves oxidative cyclodesulfurization of monothiourea intermediates. A widely used method employs iodine (I₂) as a cost-effective and environmentally friendly desulfurizing agent. For example, substituted benzoxazole/benzodiazole derivatives are synthesized via reaction of aminophenol or diamine derivatives with isothiocyanates, followed by I₂-mediated cyclization. Reaction optimization includes adjusting time (e.g., 4–12 hours) and temperature (room temperature to 80°C), yielding 60–85% for analogous compounds .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on:

Q. What methods are used to determine the purity of this compound?

Purity is assessed via:

- HPLC : Reverse-phase chromatography with UV detection (≥95% purity thresholds, as seen in related compounds ).

- NMR : Integration of impurity peaks relative to the target compound.

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

Key variables include:

- Catalyst loading : I₂ stoichiometry (1.2–2.0 equiv.) to balance desulfurization efficiency and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization kinetics.

- Temperature control : Elevated temperatures (60–80°C) reduce reaction time but may increase side reactions.

Q. How do structural modifications (e.g., substituents on the benzodiazole ring) affect biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Electron-withdrawing groups (e.g., nitro, fluoro at positions 5/6) enhance antiproliferative activity in cancer cell lines .

- Sulfonyl substitutions (e.g., naphthalene-sulfonyl) improve receptor binding affinity, as seen in 5-HT6 ligand studies .

Q. What computational methods predict the reactivity or binding interactions of this compound?

Q. How can researchers address discrepancies in spectroscopic or crystallographic data?

Contradictions are resolved by:

Q. What strategies are used to design biological assays for this compound?

Assay design considerations include:

- Target selection : Prioritize receptors/enzymes with known benzodiazole interactions (e.g., kinases, GPCRs) .

- Dose-response curves : Test concentrations from nM to μM ranges to establish IC₅₀/EC₅₀ values.

- Control compounds : Use structurally similar analogs (e.g., 5,6-difluoro derivatives ) to benchmark activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。